1,3-Butadiyne

Description

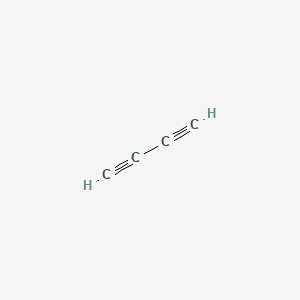

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

buta-1,3-diyne | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2/c1-3-4-2/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLCSWKVOHICRDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2 | |

| Record name | diacetylene | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Diacetylene | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

27987-87-7 | |

| Record name | Polydiacetylene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27987-87-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID8060036 | |

| Record name | 1,3-Butadiyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8060036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

50.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless gas; Boiling point = 10.3 deg C; [Scott Specialty Gases MSDS] | |

| Record name | 1,3-Butadiyne | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13702 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

460-12-8 | |

| Record name | 1,3-Butadiyne | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=460-12-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Butadiyne | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000460128 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Butadiyne | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Butadiyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8060036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Buta-1,3-diyne | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.641 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3-BUTADIYNE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6389J044O5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Electronic Structure and Bonding of 1,3-Butadiyne

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Butadiyne (diacetylene), the simplest polyyne, is a linear molecule with a unique electronic structure characterized by a conjugated system of two triple bonds. This guide provides a comprehensive analysis of its bonding, molecular orbital framework, and key spectroscopic properties. Detailed experimental protocols for the characterization of its structure are outlined, and its significance as a versatile building block in the synthesis of complex carbo- and heterocycles with potential applications in drug development is explored.

Introduction

This compound (C₄H₂) is a colorless, highly reactive gas that has garnered significant interest in diverse fields ranging from materials science to medicinal chemistry.[1] Its rigid, linear structure and extended π-electron system impart unique chemical and physical properties. Understanding the intricate details of its electronic structure and bonding is paramount for harnessing its potential in the design and synthesis of novel molecular entities, including pharmacologically active compounds. This technical guide delves into the core principles governing the electronic makeup of this compound, supported by experimental data and theoretical models.

Electronic Structure and Bonding

The electronic structure of this compound can be rationalized through both Valence Bond Theory and Molecular Orbital Theory, which provide complementary perspectives on its bonding.

Valence Bond Theory

According to Valence Bond Theory, the carbon atoms in this compound are sp-hybridized. Each carbon atom forms two σ bonds and has two unhybridized p orbitals. The terminal carbons (C1 and C4) form a σ bond with a hydrogen atom and a σ bond with the adjacent carbon atom. The central carbons (C2 and C3) form σ bonds with the adjacent carbon atoms on either side.

The two triple bonds are each composed of one σ bond and two π bonds. The π bonds are formed by the side-on overlap of the unhybridized p orbitals. A key feature of this compound is the conjugation of these two π systems, which are separated by a single σ bond. This conjugation allows for the delocalization of π electrons across the entire molecule, leading to increased stability.

The bonding can be represented by several resonance structures, with the primary contributor being the structure with two distinct triple bonds. However, other resonance structures that depict charge separation and π-electron delocalization contribute to the overall electronic picture, explaining the shortened central C-C single bond.[2][3]

Molecular Orbital Theory

A more comprehensive understanding of the electronic structure is provided by Molecular Orbital (MO) Theory. The four parallel p orbitals on the carbon atoms combine to form four π molecular orbitals of different energy levels: two bonding (π) and two anti-bonding (π*) orbitals. Similarly, the four perpendicular p orbitals form another set of four π molecular orbitals.

The eight π electrons of this compound occupy the four bonding π molecular orbitals in the ground state. The delocalization of these electrons over the entire carbon framework is a direct consequence of the MO model and accounts for the molecule's enhanced stability. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding its reactivity, particularly in cycloaddition reactions.

Below is a conceptual representation of the π molecular orbital energy levels.

Quantitative Data and Experimental Protocols

The precise geometric and electronic parameters of this compound have been determined through various spectroscopic and diffraction techniques.

Molecular Geometry

Gas-phase electron diffraction (GED) and microwave spectroscopy are the primary methods for determining the bond lengths and angles of gaseous molecules like this compound.

| Parameter | Experimental Value |

| C≡C Bond Length | ~1.218 Å |

| C-C Bond Length | ~1.378 Å |

| C-H Bond Length | ~1.058 Å |

| Bond Angles | 180° (Linear) |

Experimental Protocol: Gas-Phase Electron Diffraction (GED) [4][5][6]

-

Sample Introduction: A gaseous sample of this compound is introduced into a high-vacuum chamber through a fine nozzle, creating a molecular beam.

-

Electron Beam Interaction: A high-energy beam of electrons (typically 40-60 keV) is directed perpendicular to the molecular beam.

-

Scattering and Detection: The electrons are scattered by the electric field of the molecules. The scattered electrons produce a diffraction pattern of concentric rings on a photographic plate or a 2D detector.

-

Data Analysis: The intensity of the scattered electrons as a function of the scattering angle is measured. This scattering data is then used in a complex analysis, often aided by computational modeling, to determine the internuclear distances.

Spectroscopic Data

Vibrational and electronic spectroscopy provide valuable insights into the bonding and energy levels of this compound.

| Spectroscopic Data | Experimental Value | Technique |

| Vibrational Frequencies | ||

| C-H stretch (ν₁) | ~3330 cm⁻¹ | Infrared/Raman |

| C≡C stretch (ν₂) | ~2200 cm⁻¹ | Raman |

| C-C stretch (ν₃) | ~874 cm⁻¹ | Infrared |

| Electronic Transitions | ||

| π → π* | ~217 nm | UV-Vis |

Experimental Protocol: UV-Vis Spectroscopy of a Gaseous Sample [7][8][9][10][11]

-

Sample Cell Preparation: A gas-tight quartz cuvette with a known path length is evacuated.

-

Sample Introduction: A small amount of this compound gas is introduced into the cuvette to a specific partial pressure.

-

Spectrometer Setup: A UV-Vis spectrophotometer is configured to scan the desired wavelength range (e.g., 200-400 nm). A background spectrum of the empty, evacuated cuvette is recorded.

-

Data Acquisition: The absorbance of the this compound sample is measured across the specified wavelength range.

-

Data Analysis: The resulting spectrum is analyzed to identify the wavelengths of maximum absorbance (λmax), which correspond to electronic transitions.

Reactivity and Applications in Drug Development

The unique electronic structure of this compound makes it a valuable synthon in organic chemistry, with emerging applications in medicinal chemistry.

Cycloaddition Reactions

This compound readily participates in cycloaddition reactions, serving as a four-carbon building block for the synthesis of a wide variety of carbo- and heterocyclic systems.[12] These reactions are often catalyzed by transition metals and can proceed with high regio- and stereoselectivity. The ability to construct complex ring systems is of great interest in drug discovery for the generation of novel scaffolds.[4]

The Butadiyne Moiety in Bioactive Molecules

The this compound motif is found in a number of natural products that exhibit significant biological activity, including antifungal and anticancer properties.[1] The rigid, linear nature of the butadiyne unit can serve as a scaffold to orient functional groups in a specific three-dimensional arrangement, which is crucial for molecular recognition and binding to biological targets.

Furthermore, synthetic derivatives of this compound are being explored for their therapeutic potential. For instance, diacetylene-containing compounds have been investigated as cancer chemopreventive agents and as inhibitors of enzymes like HCV NS5A.[13][14] The acetylene group, in general, is recognized as a privileged structure in medicinal chemistry.[15]

Conclusion

This compound possesses a fascinating electronic structure dominated by its conjugated π-system, leading to a linear geometry and characteristic spectroscopic signatures. The theoretical frameworks of Valence Bond and Molecular Orbital theories provide a robust understanding of its bonding and reactivity. Experimental techniques such as gas-phase electron diffraction and various forms of spectroscopy have precisely determined its molecular parameters. The versatility of this compound in cycloaddition reactions makes it a powerful tool for the synthesis of complex molecular architectures, a feature that is increasingly being exploited in the field of drug discovery to create novel therapeutic agents. A thorough understanding of the principles outlined in this guide is essential for any researcher aiming to utilize the unique properties of this remarkable molecule.

References

- 1. Raman Spectrum of 1,3-Butadiene in the Gaseous and Liquid States* [opg.optica.org]

- 2. chemvista.org [chemvista.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. pubs.aip.org [pubs.aip.org]

- 5. files01.core.ac.uk [files01.core.ac.uk]

- 6. Gas electron diffraction - Wikipedia [en.wikipedia.org]

- 7. www1.lasalle.edu [www1.lasalle.edu]

- 8. agilent.com [agilent.com]

- 9. engineering.purdue.edu [engineering.purdue.edu]

- 10. youtube.com [youtube.com]

- 11. ossila.com [ossila.com]

- 12. Cycloaddition of 1,3-Butadiynes: Efficient Synthesis of Carbo- and Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Identification of dialkyl diacetylene diols with potent cancer chemopreventive activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Design and Synthesis of Novel Bis-Imidazolyl Phenyl Butadiyne Derivatives as HCV NS5A Inhibitors [mdpi.com]

- 15. Acetylene Group, Friend or Foe in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction to 1,3-Butadiyne (Diacetylene)

An In-Depth Technical Guide to the Molecular Orbital Theory of 1,3-Butadiyne

This compound, also known as diacetylene, is the simplest polyyne, a class of organic compounds characterized by alternating single and triple carbon-carbon bonds.[1] Its chemical formula is C₄H₂.[2] This highly unsaturated and linear molecule is of significant theoretical interest for understanding conjugated electronic systems and has been detected in extraterrestrial environments, including Titan's atmosphere and protoplanetary nebulae.[1][2] Its inherent instability under standard conditions is contrasted by its kinetic stability at lower temperatures.[1] The unique electronic structure of this compound, arising from the interaction of its pi (π) orbitals, dictates its chemical reactivity and spectroscopic properties. This guide provides a detailed exploration of the molecular orbital theory of this compound, intended for researchers, scientists, and professionals in drug development.

Molecular Geometry and Hybridization

Based on Valence Shell Electron Pair Repulsion (VSEPR) theory and confirmed by microwave spectroscopy, this compound possesses a linear molecular geometry with a D∞h point group symmetry.[1] All four carbon atoms in the chain are sp hybridized. This hybridization results in a linear arrangement of sigma (σ) bonds, with the unhybridized p orbitals oriented perpendicularly to the molecular axis, allowing for the formation of the π system.

Quantitative Molecular Data

The structural and energetic parameters of this compound have been determined through a combination of spectroscopic experiments and computational studies.

| Parameter | Value | Method of Determination |

| Bond Lengths | ||

| C≡C (Triple Bond) | ~1.208 Å | Microwave Spectroscopy |

| C-C (Single Bond) | ~1.384 Å | Microwave Spectroscopy |

| C-H (Carbon-Hydrogen) | ~1.060 Å | Microwave Spectroscopy |

| Bond Dissociation Energies | ||

| Terminal C≡C | ~962 kJ/mol | |

| Internal C≡C | ~836 kJ/mol | |

| Central C-C | ~402 kJ/mol | |

| Electronic Properties | ||

| HOMO-LUMO Gap | ~5.2 eV | Photoelectron Spectroscopy |

Note: Bond dissociation energies are approximate values.

Molecular Orbital Framework

The molecular orbitals (MOs) of this compound are formed from the linear combination of the atomic orbitals (AOs) of the four carbon atoms and two hydrogen atoms. These MOs can be classified into a sigma (σ) framework and a pi (π) system.

The Sigma (σ) Framework

The σ framework is established by the head-on overlap of the sp hybrid orbitals on the carbon atoms and the 1s orbitals of the hydrogen atoms. Each carbon atom forms two σ bonds. The terminal carbons (C1 and C4) form a C-H σ bond and a C-C σ bond. The internal carbons (C2 and C3) each form two C-C σ bonds. This results in a stable, linear backbone of σ bonds.

The Pi (π) System and Conjugation

Each of the four sp-hybridized carbon atoms has two unhybridized 2p atomic orbitals (2py and 2pz) that are perpendicular to the molecular axis (the x-axis) and to each other. The side-by-side overlap of these p orbitals forms the π molecular orbitals.

The four parallel 2py orbitals combine to form a set of four πy molecular orbitals, and similarly, the four parallel 2pz orbitals combine to form an independent, degenerate set of four πz molecular orbitals. This interaction across the central C-C single bond leads to a conjugated system where the π electrons are delocalized over the entire carbon framework.[1] This delocalization gives the central C-C bond partial double bond character, which is reflected in its shorter bond length (1.384 Å) compared to a typical C-C single bond (~1.54 Å).[1]

The four π molecular orbitals in each set (πy and πz) have increasing energy and an increasing number of nodes. The two lowest energy orbitals in each set are bonding MOs, while the two highest energy orbitals are antibonding MOs. With a total of eight π electrons (four from each triple bond), the four bonding π MOs are completely filled in the ground state.

The highest occupied molecular orbital (HOMO) has πg symmetry, and the lowest unoccupied molecular orbital (LUMO) exhibits πu symmetry.[1] Due to the complete pairing of electrons in the molecular orbitals, this compound is diamagnetic.[1]

Experimental and Computational Methodologies

Experimental Protocols

-

Microwave Spectroscopy : This technique is used to determine the precise rotational constants of a molecule in the gas phase. From these constants, highly accurate measurements of bond lengths and angles can be derived. For this compound, microwave spectroscopy has provided the definitive experimental data on its linear geometry and bond distances.[1]

-

Photoelectron Spectroscopy (PES) : In PES, a molecule is irradiated with high-energy photons, causing the ejection of electrons. By measuring the kinetic energy of these photoelectrons, the binding energies of the electrons in their molecular orbitals can be determined. This technique has been crucial in establishing the energy levels of the molecular orbitals in this compound and in determining the HOMO-LUMO gap.[1]

Computational Chemistry Approaches

-

Hückel Molecular Orbital Theory : This is a simplified method used to determine the energies of molecular orbitals of π electron systems in conjugated hydrocarbons. It provides a qualitative understanding of the π molecular orbitals and their relative energies.

-

Self-Consistent Field (SCF) Methods : These are ab initio quantum chemistry methods that solve the Hartree-Fock equations to approximate the electronic wavefunction and energy of a molecule. They provide a more quantitative picture of the electronic structure than Hückel theory.

-

Density Functional Theory (DFT) : DFT is a computational method that models the electron correlation by using an electron density functional. It has become a widely used tool for calculating the electronic structure and properties of molecules, often providing a good balance between accuracy and computational cost.

Signaling Pathways and Logical Relationships

The formation of the π molecular orbitals in this compound from the atomic p orbitals can be visualized as a logical workflow.

Caption: Formation of π molecular orbitals from atomic p orbitals.

The energy level diagram for the π system of this compound illustrates the relative energies of the bonding and antibonding molecular orbitals.

Caption: π molecular orbital energy levels of this compound.

References

Spectroscopic Properties of 1,3-Butadiyne: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 1,3-butadiyne (also known as diacetylene), a linear conjugated molecule of significant interest in various fields, including astrochemistry and materials science. This document details its rotational, vibrational, electronic, and photoelectron spectroscopic data, along with the experimental protocols utilized for these characterizations.

Molecular Structure and Spectroscopic Overview

This compound is a linear molecule with D∞h point group symmetry. Its structure consists of two acetylene units joined by a single carbon-carbon bond. This conjugated system of triple bonds results in unique spectroscopic features that provide insights into its electronic structure and chemical behavior.

Below is a diagram illustrating the molecular structure of this compound with experimentally determined bond lengths.

Data Presentation

The following tables summarize the key quantitative spectroscopic data for this compound.

Table 1: Rotational Spectroscopic Constants

| Constant | Value | Units |

| B₀ | 5178.5 | MHz |

| Dⱼ | 0.00145 | MHz |

| Hⱼ | 1.7 x 10⁻⁹ | MHz |

Table 2: Vibrational Frequencies

| Mode | Symmetry | Description | Frequency (cm⁻¹) | Activity |

| ν₁ | Σg⁺ | Symmetric C-H stretch | 3293.0 | Raman |

| ν₂ | Σg⁺ | Symmetric C≡C stretch | 2184.0 | Raman |

| ν₃ | Σg⁺ | C-C stretch | 874.0 | Raman |

| ν₄ | Σu⁺ | Asymmetric C-H stretch | 3332.8 | Infrared |

| ν₅ | Σu⁺ | Asymmetric C≡C stretch | 2019.8 | Infrared |

| ν₆ | Πg | CH bend | 627 | Raman |

| ν₇ | Πg | CCC bend | 482 | Raman |

| ν₈ | Πu | CH bend | 628.0 | Infrared |

| ν₉ | Πu | CCC bend | 231 | Infrared |

Table 3: Electronic Transitions

Due to the complexity and numerous electronic states, this table presents a selection of key transitions. A comprehensive list can be found in specialized literature.

| Transition | Energy (eV) | Description |

| 1¹Δu ← X¹Σg⁺ | ~5.2 | Valence |

| 1¹Σu⁺ ← X¹Σg⁺ | ~6.2 | Valence |

| Rydberg series | >7 | Convergence to ionization potential |

Table 4: Photoelectron Spectroscopy - Ionization Energies

| Ionization Energy (eV) | Assignment |

| 10.17 | X̃ 2Πg |

| 12.6 | Ã 2Πu |

| 15.3 | B̃ 2Σu |

| 16.8 | C̃ 2Σg |

Experimental Protocols

The following sections detail the methodologies for the key spectroscopic experiments cited.

Rotational Spectroscopy

High-resolution rotational spectra of gaseous this compound are typically obtained using microwave spectroscopy.

Methodology:

-

Sample Preparation: Gaseous this compound is introduced into a high-vacuum sample cell. The pressure is maintained at a few mTorr to minimize pressure broadening of the spectral lines.

-

Instrumentation: A microwave spectrometer, often a pulsed-beam Fourier transform microwave (FTMW) spectrometer, is used. This setup consists of a microwave source, a resonant cavity, and a detector.

-

Data Acquisition: A short, high-power microwave pulse is used to polarize the molecules in the gas sample. The subsequent free induction decay (FID) of the coherent emission from the molecules is detected.

-

Data Analysis: The FID signal is Fourier transformed to yield the frequency-domain spectrum. The rotational constants (B₀), centrifugal distortion constants (Dⱼ, Hⱼ), and other hyperfine parameters are determined by fitting the observed transition frequencies to a Hamiltonian model for a linear molecule.

Vibrational Spectroscopy

Infrared and Raman spectroscopy are complementary techniques used to probe the vibrational modes of this compound.

Infrared (IR) Spectroscopy Methodology:

-

Sample Preparation: A gas cell with IR-transparent windows (e.g., KBr or CsI) is filled with this compound gas at a controlled pressure.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is employed. This instrument uses a broadband IR source, a Michelson interferometer, the sample cell, and a detector (e.g., MCT).

-

Data Acquisition: An interferogram is recorded by scanning the moving mirror of the interferometer.

-

Data Analysis: The interferogram is Fourier transformed to obtain the IR absorption spectrum. The positions of the absorption bands correspond to the vibrational frequencies of the IR-active modes.

Raman Spectroscopy Methodology:

-

Sample Preparation: A sample of gaseous or liquid this compound is held in a transparent container.

-

Instrumentation: A Raman spectrometer consisting of a high-intensity monochromatic light source (laser), focusing and collection optics, a monochromator or spectrograph, and a sensitive detector (e.g., CCD) is used.

-

Data Acquisition: The sample is illuminated with the laser, and the scattered light is collected, typically at a 90° angle to the incident beam.

-

Data Analysis: The spectrum of the scattered light is analyzed. The Raman shifts, corresponding to the energy differences between the incident and scattered photons, provide the frequencies of the Raman-active vibrational modes.

Electronic Spectroscopy

UV-Visible absorption spectroscopy is used to study the electronic transitions in this compound.

Methodology:

-

Sample Preparation: A gas cell of a known path length is filled with this compound vapor at a specific partial pressure.

-

Instrumentation: A dual-beam UV-Visible spectrophotometer is used, which includes a UV-Vis source (e.g., deuterium and tungsten lamps), a monochromator, a beam splitter, sample and reference holders, and detectors.

-

Data Acquisition: The instrument measures the absorbance of the sample as a function of wavelength by comparing the light intensity passing through the sample cell to that passing through a reference cell.

-

Data Analysis: The resulting spectrum shows absorption bands corresponding to electronic transitions from the ground state to various excited electronic states.

Photoelectron Spectroscopy

Photoelectron spectroscopy (PES) provides information about the binding energies of electrons in the molecular orbitals of this compound.

Methodology:

-

Sample Preparation: A low-pressure stream of this compound gas is introduced into a high-vacuum chamber.

-

Instrumentation: A photoelectron spectrometer consists of a monochromatic photon source (e.g., a He I discharge lamp for UPS or an X-ray source for XPS), an ionization chamber, an electron energy analyzer, and an electron detector.

-

Data Acquisition: The gas sample is irradiated with the high-energy photons, causing photoionization. The kinetic energies of the ejected photoelectrons are measured by the electron energy analyzer.

-

Data Analysis: The binding energy of each electron is calculated by subtracting its measured kinetic energy from the energy of the incident photons. The resulting photoelectron spectrum consists of a series of bands, each corresponding to the ionization from a specific molecular orbital.

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows related to the spectroscopic analysis of this compound.

This guide provides a foundational understanding of the spectroscopic properties of this compound. For more detailed information, researchers are encouraged to consult the primary literature cited in the field of molecular spectroscopy.

Gas-Phase Thermochemistry of 1,3-Butadiyne: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Butadiyne (C₄H₂), also known as diacetylene, is a highly unsaturated hydrocarbon of significant interest in various fields, including astrochemistry, combustion science, and materials chemistry. Its rigid, linear structure and conjugated triple bonds result in unique chemical and physical properties. A thorough understanding of its gas-phase thermochemistry is crucial for modeling its behavior in diverse environments, from interstellar clouds to high-temperature reaction systems, and for the rational design of novel materials. This technical guide provides a comprehensive overview of the key gas-phase thermochemical properties of this compound, details the experimental methodologies used for their determination, and presents this information in a clear and accessible format for researchers and professionals.

Core Thermochemical Data

The fundamental thermochemical parameters for gas-phase this compound are summarized in the tables below. These values are essential for calculating reaction enthalpies, equilibrium constants, and for developing accurate chemical kinetic models.

Table 1: Enthalpy of Formation, Ionization Energy, and Bond Dissociation Energies

| Property | Value | Units | Reference(s) |

| Standard Enthalpy of Formation (ΔfH°₂₉₈) | 464.0 ± 4.0 | kJ/mol | [1] |

| 464.3 ± 0.9 | kJ/mol | [2] | |

| Ionization Energy | 10.17 | eV | [3] |

| C-C Single Bond Dissociation Energy (in HC≡C-C≡CH) | 628 | kJ/mol | [4] |

Table 2: Standard Molar Heat Capacity (Cp°) at Constant Pressure

The standard molar heat capacity of this compound varies with temperature. The following table presents values at selected temperatures as compiled by the National Institute of Standards and Technology (NIST).[5]

| Temperature (K) | Cp° (J/mol·K) |

| 298.15 | 73.7 ± 1.0 |

| 300 | 73.92 |

| 400 | 84.43 |

| 500 | 91.51 |

| 600 | 96.86 |

| 700 | 101.26 |

| 800 | 105.05 |

| 1000 | 111.33 |

| 1500 | 121.64 |

| 2000 | 127.20 |

Experimental Protocols

The determination of the thermochemical data presented above relies on a combination of experimental techniques and theoretical calculations. The following sections outline the general principles of the key experimental methodologies employed.

Combustion Calorimetry for Enthalpy of Formation

The standard enthalpy of formation of organic compounds like this compound is often determined using combustion calorimetry.

Methodology:

-

Sample Preparation: A precise mass of the substance is placed in a sample holder within a high-pressure vessel known as a "bomb."

-

Pressurization: The bomb is filled with a large excess of pure oxygen to ensure complete combustion.

-

Ignition: The sample is ignited by passing an electric current through a fuse wire.

-

Temperature Measurement: The bomb is submerged in a known quantity of water in a calorimeter. The temperature of the water is monitored with high precision before and after the combustion.

-

Heat Calculation: The heat released by the combustion reaction is calculated from the temperature rise of the calorimeter and its known heat capacity.

-

Correction to Standard State: The measured heat of combustion at constant volume is corrected to standard conditions of temperature (298.15 K) and pressure (1 bar) and converted to the enthalpy of combustion at constant pressure.

-

Enthalpy of Formation Calculation: The standard enthalpy of formation of the compound is then calculated using Hess's law, from the standard enthalpy of combustion and the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).

Photoionization Mass Spectrometry for Ionization Energy

Photoionization mass spectrometry is a powerful technique for determining the ionization energies of molecules with high accuracy.[6]

Methodology:

-

Sample Introduction: A gaseous sample of this compound is introduced into a high-vacuum chamber.

-

Ionization: The sample is irradiated with a beam of monochromatic photons of tunable energy, typically from a synchrotron light source.

-

Mass Analysis: As the photon energy is scanned, the resulting ions are extracted and analyzed by a mass spectrometer, which separates them based on their mass-to-charge ratio.

-

Ion Signal Detection: The ion signal for the parent ion (C₄H₂⁺) is recorded as a function of the photon energy.

-

Ionization Threshold Determination: The ionization energy is determined by identifying the minimum photon energy at which the parent ion is detected (the ionization threshold).

References

- 1. A combined ab initio and photoionization mass spectrometric study of polyynes in fuel-rich flames - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 2. atct.anl.gov [atct.anl.gov]

- 3. This compound (CAS 460-12-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. labs.chem.ucsb.edu [labs.chem.ucsb.edu]

- 5. This compound [webbook.nist.gov]

- 6. Photoionization Mass Spectrometry – Combustion Research Facility [crf.sandia.gov]

Theoretical Stability of 1,3-Butadiyne: An In-depth Technical Analysis

For Immediate Release

This whitepaper provides a detailed technical guide on the theoretical studies of 1,3-butadiyne (diacetylene) stability, intended for researchers, scientists, and professionals in drug development and materials science. The document synthesizes key findings from computational chemistry studies to elucidate the factors governing the molecule's notable stability.

Executive Summary

This compound (C₄H₂), the simplest polyyne, exhibits significant kinetic stability despite its high degree of unsaturation, a property of considerable interest in various scientific fields. Theoretical studies, primarily employing high-level ab initio and density functional theory (DFT) calculations, have been instrumental in understanding the electronic structure and thermodynamic properties that contribute to this stability. A key finding is the exceptional strength of the central carbon-carbon single bond, which is significantly stronger than typical C-C single bonds and acts as a primary deterrent to unimolecular decomposition. This document collates and presents quantitative data on the thermodynamic properties and bond dissociation energies of this compound, details the computational methodologies used in these theoretical investigations, and provides visualizations of the key energetic relationships.

Thermodynamic Properties of this compound

Theoretical and experimental studies have established the thermodynamic parameters of this compound, which are crucial for understanding its stability relative to other isomers and potential decomposition products.

| Property | Value | Unit | Reference |

| Molar Mass | 50.05868 | g/mol | [1] |

| Standard Enthalpy of Formation (ΔfH°gas) | +109.5 | kcal/mol | Cheméo |

| Enthalpy of Vaporization (ΔvapH°) | 22.8 | kJ/mol | [1] |

| Enthalpy of Fusion (ΔfusH°) | 8.9 | kJ/mol | [1] |

| Boiling Point | 10.3 | °C | [1] |

| Melting Point | -36.4 | °C | [1] |

Note: Thermodynamic data can vary slightly between different experimental and computational methods.

Core Stability Factor: Bond Dissociation Energies

The primary factor contributing to the kinetic stability of this compound is the high energy required to break its chemical bonds. Theoretical calculations of bond dissociation energies (BDEs) provide a quantitative measure of a molecule's resistance to unimolecular decomposition.

| Bond | Bond Dissociation Energy (kcal/mol) | Bond Dissociation Energy (kJ/mol) | Reference |

| HC≡C-C≡CH | 160 | 628 | Wikipedia |

| H-C≡CC≡CH | ~130 | ~544 | Estimated based on similar sp-hybridized C-H bonds |

| HC≡C-C≡CH | ~230 | ~962 | [2] |

The most striking feature is the immense strength of the central C-C single bond, with a BDE of approximately 160 kcal/mol.[1] This is significantly higher than a typical C-C single bond in alkanes (~83-85 kcal/mol) and is attributed to the sp-hybridization of the carbon atoms, which leads to a shorter and stronger bond. Cleavage of this bond is, therefore, a highly energetic process and not a favorable decomposition pathway under typical conditions.

The C-H and C≡C bonds also exhibit high dissociation energies, further contributing to the molecule's overall stability. The high energy barriers for the homolytic cleavage of any of its bonds mean that this compound is kinetically persistent, even though it is thermodynamically unstable with respect to decomposition into its constituent elements.

The Question of Conjugation Stabilization

In contrast to 1,3-butadiene, which is a classic textbook example of stabilization through π-conjugation, theoretical studies on this compound suggest a lack of such stabilization. G3(MP2) calculations of the enthalpy of hydrogenation indicate that the conjugated arrangement of the two triple bonds does not confer additional thermodynamic stability. This finding is further supported by CAS-MCSCF calculations, which highlight the differences between the π-systems of alkenes and alkynes.

Theoretical and Experimental Protocols

The theoretical investigation of this compound's stability involves a range of sophisticated computational chemistry methods. While specific detailed protocols for decomposition studies on neutral this compound are not abundant in the literature, the methodologies employed in the study of its isomers and related species provide a clear indication of the state-of-the-art approaches.

Computational Methods for Stability Analysis

-

Geometry Optimization and Frequency Calculations: The molecular structure of this compound and its potential decomposition fragments are optimized to find their lowest energy conformations. This is typically performed using Density Functional Theory (DFT) with functionals such as B3LYP, or more advanced ab initio methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory. The 6-311++G(d,p) basis set is commonly used for these calculations. Vibrational frequency calculations are then performed at the same level of theory to confirm that the optimized structures correspond to true energy minima (no imaginary frequencies).

-

High-Accuracy Single-Point Energy Calculations: To obtain highly accurate energies for the calculation of bond dissociation energies and reaction enthalpies, single-point energy calculations are often performed on the optimized geometries using more computationally expensive methods. These can include:

-

Coupled Cluster with Singles, Doubles, and Perturbative Triples [CCSD(T)]: Often considered the "gold standard" in quantum chemistry for its high accuracy.

-

Composite Methods (e.g., G3, G4, CBS-QB3): These methods approximate high-level calculations through a series of lower-level calculations, providing a good balance between accuracy and computational cost. For instance, the G3B3 method has been used to study the isomers of the this compound cation (C₄H₂⁺).

-

Protocol for Bond Dissociation Energy (BDE) Calculation

-

Optimize Geometries: The geometry of the parent this compound molecule and the resulting radicals from each potential bond cleavage are fully optimized using a chosen level of theory (e.g., B3LYP/6-311++G(d,p)).

-

Vibrational Frequencies: Vibrational frequencies are calculated for all species to obtain zero-point vibrational energies (ZPVEs).

-

High-Level Energy Calculations: Single-point energy calculations are performed on all optimized geometries using a high-accuracy method (e.g., CCSD(T) or a composite method).

-

BDE Calculation: The BDE at 0 K is calculated as the difference in the electronic energies (plus ZPVE correction) between the products (radicals) and the reactant (parent molecule). Enthalpy corrections can be added to determine the BDE at 298 K.

Visualization of Stability and Decomposition Energetics

Due to the scarcity of detailed theoretical studies on the complete unimolecular decomposition pathways of neutral this compound, a step-by-step reaction mechanism with transition states is not well-established. However, the primary determinants of its stability—the high bond dissociation energies—can be visualized.

Logical Workflow for Theoretical Stability Assessment

Caption: Workflow for the theoretical assessment of this compound stability.

Primary Bond Dissociation Pathways

Caption: Primary bond dissociation energies of this compound.

Conclusion

The remarkable kinetic stability of this compound is primarily attributed to its strong covalent bonds, particularly the central C(sp)-C(sp) single bond, which has a theoretically calculated bond dissociation energy of approximately 160 kcal/mol. This high BDE presents a significant energy barrier to unimolecular decomposition. Furthermore, unlike its more saturated analogue, 1,3-butadiene, this compound does not appear to gain additional stability from π-conjugation. While detailed theoretical studies on the complete pyrolysis pathways of neutral this compound are limited, the available high-level computational data on its thermodynamic properties and bond energies provide a robust framework for understanding its stability. This information is critical for applications where this compound and its derivatives are used as precursors or building blocks, such as in materials science and the synthesis of complex organic molecules. Future computational studies focusing on the exploration of the full potential energy surface for the unimolecular decomposition of this compound would be valuable to further refine our understanding of its reactivity under extreme conditions.

References

An In-depth Technical Guide to the Computational Chemistry of 1,3-Butadiyne Analogues for Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Butadiyne and its analogues are a class of linear carbon chains characterized by a conjugated system of two triple bonds. This structural motif imparts unique electronic and reactive properties, making them valuable building blocks in organic synthesis, materials science, and notably, in the design and development of novel therapeutic agents. The rigid, linear geometry and the electron-rich nature of the diyne core allow for precise spatial arrangement of functional groups, a critical aspect in rational drug design. Computational chemistry provides an indispensable toolkit for elucidating the structure-property relationships of these molecules, predicting their reactivity, and guiding the synthesis of new analogues with desired biological activities. This guide offers a comprehensive overview of the computational methodologies applied to this compound analogues, presents key quantitative data, details experimental protocols, and visualizes relevant chemical and biological processes.

Theoretical Framework and Computational Methodologies

The computational investigation of this compound analogues predominantly relies on quantum chemical methods, with Density Functional Theory (DFT) being the most widely employed approach due to its favorable balance of accuracy and computational cost.

Computational Protocol:

A typical workflow for the computational analysis of a this compound analogue involves a series of steps designed to accurately model its properties and reactivity. This process is crucial for obtaining reliable data that can inform experimental work.

A detailed protocol for performing DFT calculations on a substituted this compound is as follows:

-

Molecular Structure Generation: The initial 3D structure of the this compound analogue is built using molecular modeling software such as GaussView, Avogadro, or ChemDraw.

-

Geometry Optimization: The initial structure is optimized to find the lowest energy conformation. A popular and effective method is the B3LYP functional combined with a Pople-style basis set such as 6-31G(d).[1] This level of theory provides a good compromise between accuracy and computational expense for geometry optimizations. The convergence criteria for the optimization should be stringent to ensure a true minimum on the potential energy surface is located.

-

Frequency Calculation: Following optimization, a frequency calculation is performed at the same level of theory to confirm that the optimized structure corresponds to a true minimum (i.e., no imaginary frequencies) and to obtain zero-point vibrational energy (ZPVE) and thermal corrections. These calculations also provide the theoretical vibrational spectra (IR and Raman).[2][3]

-

Single-Point Energy Calculation: For more accurate electronic energies, a single-point energy calculation can be performed on the optimized geometry using a larger basis set (e.g., 6-311+G(d,p) or a Dunning-type basis set like cc-pVTZ) and potentially a more sophisticated functional.[1]

-

Analysis of Results: The output files from these calculations are analyzed to extract key data, including optimized bond lengths, bond angles, dihedral angles, vibrational frequencies, and electronic properties such as HOMO-LUMO energies and molecular electrostatic potential.

Quantitative Data Summary

The following tables summarize key computational data for this compound and representative analogues. These values are typically calculated at the B3LYP/6-311+G(d,p) level of theory for consistency, though variations may exist in the cited literature.

Table 1: Calculated Structural Parameters of this compound and Analogues

| Compound | C1≡C2 (Å) | C2-C3 (Å) | C3≡C4 (Å) | C1-H/R (Å) | C4-H/R (Å) |

| This compound | 1.205 | 1.378 | 1.205 | 1.062 | 1.062 |

| 1-Phenyl-1,3-butadiyne | 1.208 | 1.375 | 1.206 | 1.435 (C-C) | 1.062 |

| 1,4-Diphenyl-1,3-butadiyne | 1.210 | 1.373 | 1.210 | 1.435 (C-C) | 1.435 (C-C) |

| 1,4-bis(trimethylsilyl)butadiyne | 1.215 | 1.380 | 1.215 | 1.845 (C-Si) | 1.845 (C-Si) |

Table 2: Calculated Vibrational Frequencies of this compound [4]

| Vibrational Mode | Symmetry | Frequency (cm⁻¹) | Description |

| ν1 | Σg+ | 3329 | Symmetric C-H stretch |

| ν2 | Σg+ | 2184 | Symmetric C≡C stretch |

| ν3 | Σg+ | 874 | C-C stretch |

| ν4 | Σu+ | 3328 | Asymmetric C-H stretch |

| ν5 | Σu+ | 2020 | Asymmetric C≡C stretch |

| ν6 | Πg | 628 | Symmetric C-H bend |

| ν7 | Πg | 498 | C-C-C bend |

| ν8 | Πu | 628 | Asymmetric C-H bend |

| ν9 | Πu | 222 | C-C-C bend |

Table 3: Calculated Reaction Energies for Cycloaddition Reactions of this compound

| Reaction | Dienophile | Activation Energy (kcal/mol) | Reaction Energy (kcal/mol) |

| Diels-Alder with Ethene | Ethene | ~22-28[1][5][6] | ~ -30 to -40[5][6] |

| Diels-Alder with 1,3-Butadiene | 1,3-Butadiene | ~25-33[7] | Exothermic |

Experimental Protocols

The synthesis and characterization of this compound analogues are essential for validating computational predictions and for their application in various fields.

General Synthesis of Symmetrically Substituted 1,3-Butadiynes (Hay Coupling):

A common method for synthesizing symmetrical 1,3-diynes is the Hay coupling, which involves the oxidative coupling of terminal alkynes.[8]

-

Catalyst Preparation: A copper(I) chloride-tetramethylethylenediamine (TMEDA) complex is prepared by dissolving copper(I) chloride in a suitable solvent like acetone, followed by the addition of TMEDA under an inert atmosphere (e.g., nitrogen).

-

Reaction Setup: The terminal alkyne is dissolved in a solvent such as acetone in a reaction vessel equipped with a mechanical stirrer and an oxygen inlet.

-

Coupling Reaction: The catalyst solution is added to the alkyne solution while bubbling oxygen through the mixture. The reaction is typically exothermic and may require cooling to maintain the desired temperature.

-

Workup and Purification: After the reaction is complete, the mixture is worked up, often by adding a dilute acid and extracting with an organic solvent. The crude product is then purified by recrystallization or chromatography to yield the desired 1,4-disubstituted-1,3-butadiyne.[8]

Characterization Techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure and purity of the synthesized compounds.

-

Infrared (IR) Spectroscopy: The characteristic C≡C stretching vibrations of the diyne core appear in the region of 2100-2300 cm⁻¹.[2]

-

Mass Spectrometry (MS): Provides information on the molecular weight of the synthesized compound.

-

X-ray Crystallography: Can be used to determine the precise three-dimensional structure of crystalline derivatives.

Applications in Drug Development

The unique structural and electronic features of this compound analogues make them attractive scaffolds in drug discovery. Their rigid, linear nature allows for the precise positioning of pharmacophoric groups to interact with biological targets.

Computational Drug Discovery Workflow:

The process of discovering and developing new drugs based on this compound analogues often follows a computational workflow.

Biological Significance and Signaling Pathways:

While specific signaling pathways for many synthetic this compound analogues are still under investigation, related polyacetylene natural products have shown a range of biological activities, including anticancer, antifungal, and anti-inflammatory properties.[9] For instance, the cytotoxic effects of some polyacetylenes are attributed to their ability to induce apoptosis. The metabolic activation of related compounds like 1,3-butadiene proceeds via epoxidation, leading to DNA-reactive metabolites.[10][11] This suggests that the reactivity of the butadiyne core or its metabolites could be a key factor in their biological mechanism of action.

A simplified representation of a potential metabolic activation pathway is shown below.

Conclusion

The computational chemistry of this compound analogues is a vibrant area of research with significant implications for materials science and drug discovery. DFT calculations provide a powerful means to predict the structures, properties, and reactivity of these compounds, thereby guiding their synthesis and application. The integration of computational and experimental approaches is crucial for advancing our understanding of these fascinating molecules and for harnessing their potential in the development of new technologies and therapeutics. This guide provides a foundational understanding of the key computational aspects, experimental considerations, and potential applications of this compound analogues for professionals in the field.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Diels-Alder Reaction of phosphaethene with 1,3-dienes: an ab initio study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Diels-Alder Cycloaddition Reaction of Substituted Hemifullerenes with 1,3-Butadiene: Effect of Electron-Donating and Electron-Withdrawing Substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Enantioselective ProPhenol-Catalyzed Addition of 1,3-Diynes to Aldehydes to Generate Synthetically Versatile Building Blocks and Diyne Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 1,3-BUTADIENE: BIOMARKERS AND APPLICATION TO RISK ASSESSMENT - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 1,3-BUTADIENE - Chemical Agents and Related Occupations - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Genesis of a Conjugated World: An In-depth Technical Guide to the Discovery and History of Diacetylene Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diacetylene compounds, characterized by the presence of two conjugated carbon-carbon triple bonds (a butadiyne moiety), have carved a unique and significant niche in the landscape of organic chemistry and materials science. Their story is one of serendipitous discoveries, meticulous structural elucidation, and the dawn of solid-state chemistry, leading to the creation of highly ordered, conjugated polymers with remarkable electronic and optical properties. This technical guide delves into the core of diacetylene chemistry, tracing its origins from early synthesis to the revolutionary concept of topochemical polymerization, providing researchers and drug development professionals with a comprehensive historical and technical foundation.

Early Encounters and the Dawn of Acetylenic Chemistry

The journey into the world of diacetylenes begins with the foundational work on acetylene itself. While acetylene was discovered in 1836, it was the pioneering work of Adolf von Baeyer in the late 19th century that laid the groundwork for understanding polyacetylenic structures.[1][2] In his extensive investigations into the synthesis of indigo dye, Baeyer explored the reactivity of various acetylene derivatives. In 1885, he reported on "polyacetylene compounds," detailing the explosive nature of some of these materials and laying the very early conceptual groundwork for the study of conjugated triple-bond systems.[3] His work, though not focused on the stable diacetylene monomers we know today, was instrumental in sparking interest in the chemistry of unsaturated carbon chains.

The first deliberate synthesis of the parent diacetylene (butadiyne) is credited to Carl Glaser in 1869.[4] Glaser discovered that terminal alkynes could be coupled in the presence of a copper(I) salt and an oxidant, a reaction now famously known as the Glaser coupling .[1][4] This oxidative homocoupling reaction provided the first reliable method for creating the C(sp)-C(sp) bond that defines the diacetylene linkage.

A significant improvement to this method was introduced by Allan S. Hay in 1962, who utilized a complex of copper(I) chloride with N,N,N',N'-tetramethylethylenediamine (TMEDA) as a soluble catalyst.[1][5] The Hay coupling offered milder reaction conditions and greater versatility, becoming a widely adopted method for the synthesis of symmetrical diynes.[1]

The Birth of Polydiacetylenes: A Solid-State Revolution

For nearly a century after Glaser's discovery, diacetylenes were primarily of interest to synthetic organic chemists. This changed dramatically in 1969 when Gerhard Wegner made a groundbreaking discovery.[6] Wegner observed that single crystals of 2,4-hexadiyne-1,6-diol, a diacetylene monomer, underwent a remarkable transformation upon exposure to UV light or heat.[7] The colorless monomer crystals turned into intensely colored, highly crystalline polymers. This process, occurring in the solid state without the need for solvents or initiators, marked the birth of polydiacetylenes (PDAs) .[8]

Wegner's initial work laid the foundation for a new field of polymer chemistry. He demonstrated that the polymerization was a 1,4-addition reaction across the conjugated diacetylene rod, leading to a polymer backbone of alternating double and triple bonds.[9]

Building upon Wegner's discovery, Raymond H. Baughman in 1972 provided the theoretical framework to understand this unique solid-state reactivity.[10] He coined the term "topochemical polymerization " to describe reactions that are controlled by the crystal lattice of the monomer.[11] Baughman postulated that for a diacetylene monomer to be reactive in the solid state, its molecules must be packed in a specific arrangement that allows for the polymerization to occur with minimal atomic and molecular movement.[3][9]

Quantitative Data from Seminal Discoveries

The early studies by Wegner and others provided crucial quantitative data that underpinned the understanding of diacetylene polymerization. While accessing the full datasets from these seminal publications can be challenging, the following tables summarize key parameters and findings that are frequently cited.

| Parameter | Value | Reference |

| Monomer | 2,4-Hexadiyne-1,6-diol | Wegner, 1969 |

| Stimulus | UV irradiation, Thermal annealing | Wegner, 1969 |

| Observation | Formation of colored, crystalline polymer | Wegner, 1969 |

| Polymerization Type | 1,4-addition | Wegner, 1969 |

Table 1: Key Findings from Wegner's Discovery of Polydiacetylenes

Baughman's work established the geometric criteria for topochemical polymerization, which are essential for predicting the solid-state reactivity of diacetylene monomers.

| Parameter | Ideal Value | Significance |

| d (stacking distance) | ≈ 5 Å | Defines the repeat unit in the polymer chain. |

| γ (angle of diacetylene rod to stacking axis) | ≈ 45° | Allows for efficient 1,4-addition. |

| Interatomic distance (C1 to C4' of adjacent monomer) | < 4 Å | Necessary for bond formation. |

Table 2: Baughman's Geometric Criteria for Topochemical Polymerization

The polymerization of diacetylenes is accompanied by a distinct color change, which is a hallmark of these materials. This chromic transition arises from the formation of the extended π-conjugated system in the polymer backbone.

| Phase | Absorption Maximum (λmax) | Appearance | Fluorescence |

| Blue Phase | ~640 nm | Blue/Purple | Non-fluorescent |

| Red Phase | ~540 nm | Red/Orange | Fluorescent |

Table 3: Spectroscopic Properties of Polydiacetylene Chromic Phases [12][13][14]

The transition from the blue to the red phase can be induced by various external stimuli, such as temperature, solvents, or mechanical stress, making polydiacetylenes attractive for sensor applications.

Experimental Protocols from Foundational Syntheses

To provide a practical understanding of the chemistry involved, this section details the methodologies for key experiments in the history of diacetylenes.

Glaser-Hay Coupling for the Synthesis of Symmetrical Diynes

This protocol is a generalized procedure based on the improved Hay modification of the Glaser coupling.[1][15]

Materials:

-

Terminal alkyne (1.0 mmol)

-

Copper(I) chloride (CuCl, 0.05 mmol, 5 mol%)

-

N,N,N',N'-Tetramethylethylenediamine (TMEDA, 1.2 mmol)

-

Acetone (10 mL)

-

Stir bar

-

Round-bottom flask (25 mL)

-

Air supply (e.g., balloon or open to air with efficient stirring)

Procedure:

-

To a 25 mL round-bottom flask equipped with a stir bar, add the terminal alkyne (1.0 mmol), copper(I) chloride (0.05 mmol), and acetone (10 mL).

-

Add TMEDA (1.2 mmol) to the mixture.

-

Stir the reaction mixture vigorously at room temperature under an atmosphere of air for 3-6 hours.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (15 mL).

-

Extract the product with diethyl ether or ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with a mixture of hexanes and ethyl acetate) to afford the pure 1,3-diyne.

Expected Yield: Yields can vary widely depending on the substrate but are often in the range of 70-95%.

Synthesis of 2,4-Hexadiyne-1,6-diol

This diol is the monomer famously used by Wegner in the first synthesis of a polydiacetylene. Its synthesis is typically achieved through the oxidative coupling of propargyl alcohol.[16][17]

Materials:

-

Propargyl alcohol

-

Copper(I) chloride (CuCl)

-

Ammonium chloride (NH₄Cl)

-

Oxygen or air supply

-

Solvent (e.g., water, methanol, or a mixture)

Procedure (Conceptual Outline):

-

A solution of copper(I) chloride and ammonium chloride in a suitable solvent is prepared.

-

Propargyl alcohol is added to the catalyst solution.

-

Oxygen or air is bubbled through the reaction mixture, or the reaction is stirred vigorously under an air atmosphere.

-

The reaction is typically carried out at or slightly above room temperature.

-

The product, 2,4-hexadiyne-1,6-diol, often precipitates from the reaction mixture as a white solid.

-

The solid product is collected by filtration, washed, and can be further purified by recrystallization.

Note: Specific concentrations, reaction times, and workup procedures can vary. For a detailed industrial preparation, a process involving reacting diacetylene with formaldehyde in the presence of a silver catalyst has also been described.[18]

Solid-State Photopolymerization of Diacetylene Crystals

This protocol describes the general method for the topochemical polymerization of a suitable diacetylene monomer.[19][20]

Materials:

-

Crystalline diacetylene monomer (e.g., 2,4-hexadiyne-1,6-diol derivatives)

-

UV lamp (typically emitting at 254 nm)

-

Substrate for holding the crystals (e.g., quartz slide)

Procedure:

-

Place the single crystals or a crystalline powder of the diacetylene monomer on a suitable substrate.

-

Expose the crystals to UV irradiation at a controlled distance and for a specific duration. The polymerization can often be visually monitored by the appearance of color.

-

The extent of polymerization can be controlled by the irradiation time.

-

After the desired level of polymerization is achieved, the UV source is removed.

-

The resulting polymer can be characterized directly in its solid, crystalline form.

Quantitative Analysis: The degree of polymer conversion can be quantitatively measured using techniques such as FT-Raman spectroscopy by monitoring the relative intensities of the monomer and polymer triple bond stretching vibrations.[8]

Visualizing the Mechanisms and Workflows

The following diagrams, rendered in DOT language, illustrate the key concepts in diacetylene chemistry.

Conclusion

The discovery and history of diacetylene compounds represent a fascinating chapter in chemical science, evolving from fundamental synthetic curiosities to the cornerstone of a unique class of functional materials. The pioneering work of Baeyer, Glaser, Wegner, and Baughman has provided a rich legacy of knowledge that continues to inspire new research directions. For researchers, scientists, and drug development professionals, a thorough understanding of this history and the core technical principles is invaluable for the rational design of novel diacetylene-based materials, from advanced electronics to innovative biomedical applications. The ability to control polymerization in the solid state, a concept born from the study of diacetylenes, remains a powerful tool for creating materials with unparalleled order and functionality.

References

- 1. benchchem.com [benchchem.com]

- 2. scielo.sld.cu [scielo.sld.cu]

- 3. researchgate.net [researchgate.net]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. synarchive.com [synarchive.com]

- 6. Introductory lecture: solid-state polymerization - Faraday Discussions of the Chemical Society (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. staff.ulsu.ru [staff.ulsu.ru]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Topochemical polymerization - Wikipedia [en.wikipedia.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Development of optimized conditions for Glaser-Hay bioconjugations - PMC [pmc.ncbi.nlm.nih.gov]

- 16. 2,4-Hexadiyne-1,6-diol | 3031-68-3 | Benchchem [benchchem.com]

- 17. US4952292A - Process for manufacturing 2,4-hexadiyne-1,6-diol - Google Patents [patents.google.com]

- 18. US5420365A - Preparation of 2,4-hexadiyne-1,6-diol - Google Patents [patents.google.com]

- 19. Effect of UV Irradiation Time and Headgroup Interactions on the Reversible Colorimetric pH Response of Polydiacetylene Assemblies - PMC [pmc.ncbi.nlm.nih.gov]

- 20. datapdf.com [datapdf.com]

1,3-Butadiyne in the Interstellar Medium: A Technical Guide to its Astrochemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Butadiyne (C₄H₂), a linear unsaturated hydrocarbon, is a molecule of significant interest in the field of astrochemistry. Its presence in the interstellar medium (ISM) serves as a crucial tracer of carbon-chain chemistry and a foundational building block for more complex organic and polycyclic aromatic hydrocarbons (PAHs). This technical guide provides an in-depth overview of the detection, formation pathways, and chemical significance of this compound in interstellar environments, with a focus on quantitative data and detailed experimental methodologies.

Detection of this compound and its Derivatives in the Interstellar Medium

Direct detection of the non-polar this compound molecule in the cold, dense interstellar medium via radio astronomy is challenging due to its lack of a significant dipole moment.[1] Consequently, its presence and abundance are often inferred through the observation of its polar derivatives, primarily cyano-substituted analogues. The Taurus Molecular Cloud 1 (TMC-1) has been a key target for these studies.

Observational Techniques

The primary method for detecting molecules in the ISM is through radio astronomy, which observes the rotational transitions of molecules.[1]

Experimental Protocol: Radio Astronomical Observations

-

Telescopes: Observations are typically carried out using large single-dish radio telescopes such as the Green Bank Telescope (GBT) and the Yebes 40m telescope.[2][3]

-

Receivers: Highly sensitive, cryogenically cooled receivers operating in the microwave frequency range (specifically the Q band, 31.0–50.3 GHz for Yebes) are employed to detect the faint molecular line emissions.[2][3]

-

Spectrometers: High-resolution spectrometers are used to analyze the received signals and identify the characteristic spectral lines of specific molecules.

-

Data Analysis: Techniques such as velocity stacking and matched-filter analysis are used to enhance the signal-to-noise ratio and confirm the detection of weak spectral lines.[2] The derived line parameters (frequency, intensity, and width) are then used to calculate the column density and abundance of the detected molecule.

Quantitative Abundance Data

The table below summarizes the column densities of this compound derivatives and the inferred upper limits for this compound in TMC-1.

| Molecule | Column Density (cm⁻²) | Interstellar Environment | Telescope(s) | Reference(s) |

| E-1-cyano-1,3-butadiene | 3.8 x 10¹⁰ | TMC-1 | GBT | [2][3] |

| E-1-cyano-1,3-butadiene | < 1.2 x 10¹⁰ (3σ upper limit) | TMC-1 | Yebes 40m | [2][3] |

| Z-1-cyano-1,3-butadiene | < 2.0 x 10¹⁰ (3σ upper limit) | TMC-1 | Yebes 40m | [3] |

| 2-cyano-1,3-butadiene | < 3.1 x 10¹⁰ (upper limit) | TMC-1 | Yebes 40m | [2][3][4] |

| This compound | Inferred abundance < 10⁻¹¹–10⁻¹⁰ relative to H₂ | TMC-1 | Yebes 40m | [3][5] |

Formation and Destruction Pathways of this compound

The formation of this compound in the cold, low-density conditions of the ISM is thought to be dominated by gas-phase neutral-neutral and ion-molecule reactions.[6]

Key Formation Reactions

Several key reactions are proposed to lead to the formation of this compound and its precursors.

Destruction Pathways

This compound is destroyed primarily through reactions with abundant ions and radicals, as well as photodissociation by ultraviolet photons.

Role in Astrochemistry: A Precursor to Complexity

This compound and its derivatives are considered key intermediates in the bottom-up synthesis of more complex organic molecules, including cyclic and aromatic species.

Formation of Benzene and PAHs

Reactions involving this compound are thought to be crucial for the formation of benzene (C₆H₆), a fundamental building block of PAHs.

Experimental Protocol: Low-Temperature Reaction Studies

-

Apparatus: Laboratory experiments simulating interstellar conditions are often performed in cryogenic, high-vacuum chambers.

-

Reactant Generation: Radicals and ions are generated using techniques such as microwave discharge or laser ablation.

-

Reaction Monitoring: The progress of reactions is monitored in situ using techniques like Fourier Transform Infrared (FTIR) spectroscopy or mass spectrometry.

-

Product Analysis: Products are identified and quantified using techniques such as Temperature Programmed Desorption (TPD) coupled with mass spectrometry.

Spectroscopic Data for Astronomical Identification

The identification of this compound and its derivatives in space relies on precise laboratory spectroscopic data. The rotational and vibrational frequencies serve as unique molecular fingerprints.

Rotational and Vibrational Frequencies of this compound

The following table provides a selection of the fundamental vibrational frequencies for this compound.

| Symmetry | Mode | Wavenumber (cm⁻¹) | Spectroscopic Activity |

| σg+ | ν₁ (CH stretch) | 3374 | Raman |

| σg+ | ν₂ (C≡C stretch) | 2184 | Raman |

| σg+ | ν₃ (C-C stretch) | 874 | Raman |

| σu+ | ν₄ (CH stretch) | 3329 | Infrared |

| σu+ | ν₅ (C≡C stretch) | 2020 | Infrared |

| πg | ν₆ (CH bend) | 627 | Raman |

| πg | ν₇ (CCC bend) | 482 | Raman |

| πu | ν₈ (CH bend) | 630 | Infrared |

| πu | ν₉ (CCC bend) | 220 | Infrared |

Data sourced from the NIST Chemistry WebBook.[7]

Conclusion

This compound is a cornerstone molecule in understanding the complex chemical networks that operate in the interstellar medium. While its direct detection remains elusive, observations of its derivatives, combined with laboratory experiments and theoretical modeling, provide compelling evidence for its presence and crucial role in the synthesis of larger organic molecules. Future advancements in telescope sensitivity and laboratory techniques will undoubtedly shed more light on the intricate astrochemistry of this fundamental hydrocarbon.

References

- 1. Detection of Interstellar Molecules [sas.upenn.edu]

- 2. aanda.org [aanda.org]

- 3. [2503.23841] A search for the three isomers of cyano-1,3-butadiene in TMC-1: Implications for bottom-up routes involving 1,3-butadiene [arxiv.org]

- 4. A search for the three isomers of cyano-1,3-butadiene in TMC-1: Implications for bottom-up routes involving 1,3-butadiene | Astronomy & Astrophysics (A&A) [aanda.org]

- 5. researchgate.net [researchgate.net]

- 6. ntrs.nasa.gov [ntrs.nasa.gov]

- 7. This compound [webbook.nist.gov]

An In-depth Technical Guide to the Natural Occurrence of 1,3-Butadiyne Derivatives

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Naturally occurring 1,3-butadiyne derivatives, a prominent subgroup of polyacetylenes, represent a diverse and potent class of bioactive compounds. Predominantly found in the plant families Asteraceae and Apiaceae, as well as in some fungi and marine invertebrates, these molecules exhibit a wide spectrum of pharmacological activities. Their biological effects, including cytotoxic, antimicrobial, anti-inflammatory, and neurotoxic properties, have positioned them as compelling candidates for drug discovery and development. This technical guide provides a comprehensive overview of the natural sources, quantitative distribution, and biological mechanisms of this compound derivatives, supplemented with detailed experimental protocols for their extraction, isolation, and bioactivity assessment.

Natural Occurrence and Chemical Diversity

The this compound functional group is a key structural feature in a vast array of natural products, most notably the polyacetylenes. Over 1100 different polyacetylenes have been identified from natural sources.[1][2][3]

2.1 Plant Kingdom:

The Asteraceae (sunflower family) and Apiaceae (carrot family) are the most prolific producers of this compound derivatives.[1][2][4]

-

Asteraceae: This family is a rich source of diverse polyacetylenes, which serve as important chemotaxonomic markers.[1][3] Different tribes within this family are characterized by unique sets of acetylene metabolites.[1][3] For instance, the Anthemideae tribe is known for C13 and C14 polyacetylene esters, while the Heliantheae tribe accumulates alkamides and thiophenes.[1] Notable genera include Artemisia, Echinacea, and Bellis.

-

Apiaceae: This family is a significant dietary source of falcarinol-type polyacetylenes, which are C17 compounds.[5] Vegetables such as carrots (Daucus carota), celery (Apium graveolens), parsnip (Pastinaca sativa), and parsley (Petroselinum crispum) contain these bioactive molecules.[5][6]

2.2 Other Natural Sources:

Beyond the plant kingdom, this compound derivatives have been isolated from:

-

Fungi: Various fungal species are known to produce polyacetylenes.

-

Marine Invertebrates: Marine sponges, in particular, have been found to contain a variety of polyacetylenic compounds with interesting biological activities.[4]

Quantitative Analysis of this compound Derivatives

The concentration of this compound derivatives can vary significantly depending on the species, plant part, and environmental conditions. The following tables summarize quantitative data for prominent polyacetylenes in selected natural sources.

| Plant Species | Cultivar/Variety | Plant Part | Falcarinol (µg/g FW) | Falcarindiol (µg/g FW) | Falcarindiol-3-acetate (µg/g FW) | Total Polyacetylenes (µg/g FW) | Reference |

| Daucus carota (Carrot) | Bolero | Root | 2.81 | 5.96 | 1.96 | 10.73 | [7] |

| Daucus carota (Carrot) | Unspecified | Root | - | - | - | >7500 (dry weight) | [6] |